molecular formula C12H18O B7877638 2-(4-n-Propylphenyl)-2-propanol

2-(4-n-Propylphenyl)-2-propanol

Cat. No.: B7877638
M. Wt: 178.27 g/mol
InChI Key: SLZCUWXMAHNTSS-UHFFFAOYSA-N
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Description

2-(4-n-Propylphenyl)-2-propanol is a secondary alcohol with a molecular structure comprising a para-n-propyl-substituted phenyl ring attached to a 2-propanol moiety. The compound’s hypothetical molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. Structurally, it features a hydroxyl group on the second carbon of propane, flanked by two methyl groups, and a linear n-propyl chain at the para position of the aromatic ring.

Properties

IUPAC Name

2-(4-propylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-5-10-6-8-11(9-7-10)12(2,3)13/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCUWXMAHNTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-n-Propylphenyl)-2-propanol, also known as 4-n-propyl-1-phenyl-2-propanol, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on a review of existing literature and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H16O
  • Molecular Weight: 176.25 g/mol

Synthesis

The synthesis of this compound typically involves the alkylation of phenolic compounds or the use of Grignard reagents. The compound can be produced through various synthetic pathways, often focusing on optimizing yield and purity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, a study indicated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) suggesting potential as an antimicrobial agent .
  • Analgesic Properties: As a derivative of propanol, it may possess analgesic effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for interaction with pain pathways, potentially providing relief from various types of pain.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit enzymes associated with inflammatory pathways, contributing to its analgesic effects.
  • Receptor Interaction: The compound could interact with specific receptors in the central nervous system, influencing pain perception and inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies:
    • A high-throughput screening identified derivatives with enhanced antimicrobial activity against resistant bacterial strains . The study emphasized the importance of lipophilic groups in enhancing potency.
CompoundMIC (µg/mL)Activity
1a (tert-butyl derivative)8High
1b (iso-propyl derivative)16Moderate
1c (methyl derivative)>32Low
  • Analgesic Research:
    • In animal models, compounds similar to this compound demonstrated significant pain relief comparable to traditional NSAIDs. The results suggested a potential for development as a new analgesic drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 2-(4-n-Propylphenyl)-2-propanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Boiling Point (°C) pKa (Predicted/Experimental)
This compound* C₁₂H₁₈O 178.27 Para-n-propylphenyl N/A N/A ~15–16 (alcohol typical)
2-(4-Biphenylyl)-2-propanol C₁₅H₁₆O 212.29 Para-biphenylyl N/A N/A N/A
2-(Pentafluorophenyl)-2-propanol C₉H₇F₅O 226.14 Pentafluorophenyl 78–80 74 (4 mm Hg) 13.21
1-(4-Vinylphenyl)-2-methyl-2-propanol C₁₂H₁₆O 176.26 Para-vinylphenyl, methyl N/A N/A N/A
2-(4-n-Propylphenyl)propanoic Acid C₁₂H₁₆O₂ 192.26 Para-n-propylphenyl, carboxylic acid N/A N/A ~4.5 (carboxylic acid)

*Hypothetical data inferred from structural analogs.

Key Observations:

Substituent Effects on Acidity: The hydroxyl group in this compound is expected to have a pKa similar to typical secondary alcohols (~15–16). In contrast, the fluorinated analog 2-(Pentafluorophenyl)-2-propanol exhibits significantly higher acidity (pKa ≈ 13.21) due to electron-withdrawing fluorine atoms stabilizing the deprotonated form . The carboxylic acid derivative 2-(4-n-Propylphenyl)propanoic Acid has a much lower pKa (~4.5), making it far more acidic than the alcohol form .

Molecular Size and Physical Properties: 2-(4-Biphenylyl)-2-propanol (MW 212.29) has a larger aromatic system, likely increasing its melting/boiling points compared to this compound due to enhanced π-π stacking .

Functional Group Impact on Reactivity :

  • The carboxylic acid derivative () is more polar and water-soluble than the alcohol form, affecting its pharmacokinetic behavior in biological systems.
  • Fluorinated analogs () may exhibit unique reactivity in electrophilic substitutions due to the electron-deficient aromatic ring.

Research Findings and Trends

  • Synthetic Pathways: The n-propylphenyl group in this compound can be introduced via Friedel-Crafts alkylation or cross-coupling reactions, similar to methods used for ibuprofen-related compounds .
  • Metabolic Studies: Propyl-substituted aromatic alcohols are often metabolized via oxidation to carboxylic acids, as seen in the conversion of this compound to its acid form .
  • Thermal Stability: Fluorinated analogs demonstrate higher thermal stability (e.g., melting point 78–80°C) compared to non-fluorinated alcohols, making them suitable for high-temperature applications .

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